molecular formula C20H19BrN2O3S B11350988 2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11350988
M. Wt: 447.3 g/mol
InChI Key: YXGJPEWFBVOZTL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a methoxyphenyl group, and a thiazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. The next step involves the formation of the thiazole ring by reacting 4-methoxyphenyl isothiocyanate with ethylenediamine, followed by cyclization. Finally, the acetamide linkage is formed by reacting the thiazole derivative with 2-(4-bromophenoxy)acetic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The bromophenoxy and methoxyphenyl groups can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also play a role in binding to metal ions or other biomolecules, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of both a thiazole ring and a bromophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C20H19BrN2O3S/c1-25-17-6-2-14(3-7-17)20-23-16(13-27-20)10-11-22-19(24)12-26-18-8-4-15(21)5-9-18/h2-9,13H,10-12H2,1H3,(H,22,24)

InChI Key

YXGJPEWFBVOZTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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